Methyl 2-amino-3-hydroxypropanoate
Overview
Description
Methyl 2-amino-3-hydroxypropanoate is a chemical compound with the molecular formula C4H9NO3. It is also known as methyl serinate or serine methyl ester. This compound is a derivative of serine, an amino acid, and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group. It is commonly used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-hydroxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of serine with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification: Serine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-amino-3-oxopropanoate.
Reduction: The compound can be reduced to form this compound hydrochloride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Methyl 2-amino-3-oxopropanoate.
Reduction: this compound hydrochloride.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-amino-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to amino acid metabolism and enzyme kinetics.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-hydroxypropanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
Comparison with Similar Compounds
Methyl 2-amino-3-hydroxypropanoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-hydroxybutanoate: This compound has an additional methyl group on the carbon chain, which can affect its reactivity and properties.
This compound hydrochloride: The hydrochloride salt form of the compound, which has different solubility and stability characteristics.
Methyl 2-amino-3-oxopropanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUDRATXSJBLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329047 | |
Record name | Methyl 2-amino-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-89-4 | |
Record name | Methyl 2-amino-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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